2-(Methylsulfonyl)benzo[d]thiazol-4-ol
CAS No.:
Cat. No.: VC17628378
Molecular Formula: C8H7NO3S2
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol -](/images/structure/VC17628378.png)
Specification
Molecular Formula | C8H7NO3S2 |
---|---|
Molecular Weight | 229.3 g/mol |
IUPAC Name | 2-methylsulfonyl-1,3-benzothiazol-4-ol |
Standard InChI | InChI=1S/C8H7NO3S2/c1-14(11,12)8-9-7-5(10)3-2-4-6(7)13-8/h2-4,10H,1H3 |
Standard InChI Key | QNGPBDIMVZGGEY-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=NC2=C(C=CC=C2S1)O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
2-(Methylsulfonyl)benzo[d]thiazol-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NO₃S₂ and a molecular weight of 229.3 g/mol . The structure comprises a benzo[d]thiazole core substituted with a methylsulfonyl group at position 2 and a hydroxyl group at position 4 (Figure 1).
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₇NO₃S₂ |
Molecular Weight | 229.3 g/mol |
CAS Registry Number | 1936651-41-0 |
Density | Not Reported |
Melting/Boiling Points | Not Reported |
The absence of reported thermal stability data suggests opportunities for experimental characterization .
Structural Analogues and Derivatives
Comparative analysis with structurally related compounds reveals functional group dependencies. For instance:
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2-(Methylamino)benzo[d]thiazol-4-ol (CID 73011350) shares the hydroxyl-thiazole backbone but replaces the sulfonyl group with a methylamino moiety .
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2-(Methylsulfinyl)benzo[d]thiazole (CID 2824895) demonstrates the impact of sulfur oxidation states on electronic properties .
These analogues highlight the tunability of the benzo[d]thiazole scaffold for targeted bioactivity.
Synthesis and Structural Optimization
Synthetic Routes
While direct synthesis protocols for 2-(Methylsulfonyl)benzo[d]thiazol-4-ol remain undocumented, analogous compounds provide methodological insights:
Hantzsch Thiazole Cyclization
The Hantzsch reaction, involving condensation of thiobenzamides with α-haloketones, has been employed to construct similar thiazole cores . For example, chloromethylthiazole intermediates were synthesized via this method for antitrypanosomal agents .
Suzuki-Miyaura Cross-Coupling
Computational Modeling and Drug Development
Molecular Docking Insights
In silico studies of analogous compounds reveal binding affinities to the LasR receptor (PDB: 2UV0). Docking scores for active thiazoles surpassed reference inhibitors like 4-NPO, primarily through hydrophobic interactions with residues Ala127 and Trp88 .
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